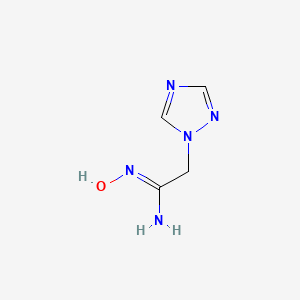

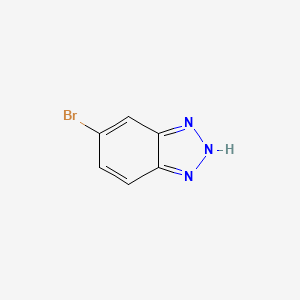

![molecular formula C11H17NO5 B1276407 4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid CAS No. 883550-05-8](/img/structure/B1276407.png)

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

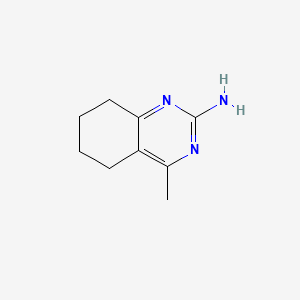

4-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C11H17NO5 and its molecular weight is 243.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Environmental Applications

The compound has been utilized in environmental applications, specifically for the removal of water-soluble carcinogenic direct azo dyes and aromatic amines. Research by Akceylan, Bahadir, and Yılmaz (2009) demonstrates its efficacy as a sorbent for azo dyes, achieving removal percentages of 95-99% under certain conditions, highlighting its potential in water purification processes (Akceylan et al., 2009).

2. Crystallography and Structural Analysis

Wen (2002) conducted a study on the crystal structure of a related compound, offering insights into its molecular geometry and potential applications in materials science (Wen, 2002).

3. Mass Spectrometry Studies

In the field of analytical chemistry, Solomons (1982) examined the mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane, providing valuable information for chemical analysis and identification (Solomons, 1982).

4. Agricultural Chemistry

A study by Sharifkanov et al. (2001) revealed the growth-regulating activity of a derivative of this compound, showing its potential use in agricultural chemistry (Sharifkanov et al., 2001).

5. Antiviral Research

Research into antiviral compounds has also incorporated this chemical structure. Apaydın et al. (2020) explored its use in synthesizing spirothiazolidinone derivatives with antiviral activity, particularly against influenza and human coronavirus (Apaydın et al., 2020).

6. Antitumor Activity

A significant application in medicinal chemistry is its role in antitumor agents. Yang et al. (2019) synthesized novel derivatives showing moderate to potent activity against various cancer cell lines, indicating its therapeutic potential in oncology (Yang et al., 2019).

7. Synthesis of Dopamine Agonists

In neuroscience research, Brubaker and Colley (1986) synthesized derivatives acting as dopamine agonists, contributing to the understanding and treatment of neurological disorders (Brubaker & Colley, 1986).

8. Antitubercular Drug Research

The compound's derivatives have been investigated for antitubercular properties. Richter et al. (2022) conducted a study on a benzothiazinone derivative, a promising antitubercular drug candidate, providing insights into its structural behavior and potential therapeutic use (Richter et al., 2022).

9. Antimicrobial Applications

Murugesan et al. (2008) synthesized compounds for antimicrobial activities, demonstrating significant potency against Mycobacterium tuberculosis, which is crucial in combating drug-resistant strains (Murugesan et al., 2008).

10. Industrial Chemistry

Kurniawan et al. (2017) explored the synthesis of novel compounds from oleic acid, including derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, for potential use as biolubricants, showcasing its versatility in industrial applications (Kurniawan et al., 2017).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c13-9(1-2-10(14)15)12-5-3-11(4-6-12)16-7-8-17-11/h1-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYXUSCGIWKLIIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424262 |

Source

|

| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883550-05-8 |

Source

|

| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chloro-5H-pyridazino[3,4-b][1,4]benzoxazin-5-yl)-N,N-dimethylpropan-1-amine](/img/structure/B1276351.png)

![3-amino-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1276358.png)

![3-[1-[(4-Methylphenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B1276359.png)